molecular formula C23H22N2O2 B12502165 (3aR,3'aR,8aS,8'aS)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole

(3aR,3'aR,8aS,8'aS)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole

Cat. No.: B12502165
M. Wt: 358.4 g/mol
InChI Key: RRHISRBSXBFRLC-UHFFFAOYSA-N
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Description

(3aS,3’aS,8aR,8’aR)-2,2’-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole] is a complex organic compound characterized by its unique structure, which includes two indeno[1,2-d]oxazole moieties connected by a methylethylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,3’aS,8aR,8’aR)-2,2’-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole] typically involves the following steps:

    Formation of Indeno[1,2-d]oxazole Moieties: The indeno[1,2-d]oxazole units are synthesized through a cyclization reaction involving an appropriate precursor, such as an indene derivative and an oxazole derivative, under acidic or basic conditions.

    Coupling Reaction: The two indeno[1,2-d]oxazole units are then coupled using a methylethylidene bridge. This step often requires a catalyst, such as a Lewis acid, to facilitate the formation of the methylethylidene linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch or continuous flow reactors to scale up the synthesis process.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3aS,3’aS,8aR,8’aR)-2,2’-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indeno[1,2-d]oxazole moieties are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(3aR,3'aR,8aS,8'aS)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] is a chiral ligand compound with the molecular formula C23H22N2O2C_{23}H_{22}N_2O_2 . It is also known under several synonyms, including (3As,8bR)-2-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole and MFCD31707550 . This compound is generally stored under inert atmosphere at temperatures between 2-8°C .

Here's an overview of its applications:

Scientific Research Applications

  • Asymmetric Catalysis:
    • This compound] is used as a chiral ligand in a variety of catalytic asymmetric reactions . Bis(oxazoline) ligands, including this compound, are frequently employed in these reactions .
  • Synthesis of Chiral Ligands:
    • This compound is related to the synthesis of chiral bisoxazoline ligands . These ligands are created from (1R,2S)-1-amino-2,3-dihydro-1*H-*inden-2-ol, which is an intermediate in the synthesis of Indinavir, an HIV protease inhibitor .
  • Antimicrobial research:
    • Benzofuran derivatives, which share structural similarities with the target compound, have demonstrated antimicrobial activity . These derivatives have been studied for their potential as antibacterial and antifungal agents .

Mechanism of Action

The mechanism of action of (3aS,3’aS,8aR,8’aR)-2,2’-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole] involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Interact with DNA/RNA: Affect gene expression and protein synthesis.

    Modulate Receptor Activity: Influence cellular signaling pathways by binding to receptors on the cell surface.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aS,3’aS,8aR,8’aR)-2,2’-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole] is unique due to its methylethylidene bridge, which imparts distinct chemical and physical properties compared to similar compounds

Biological Activity

The compound (3aR,3'aR,8aS,8'aS)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole] (CAS No. 189623-45-8) is a complex organic molecule belonging to the oxazole class. It features a unique bicyclic structure that imparts significant rigidity and stability. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.

  • Molecular Formula: C23H22N2O2
  • Molecular Weight: 358.43 g/mol
  • Purity: High purity (>98%)
  • Storage Conditions: Inert atmosphere, 2-8°C

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Indeno-Oxazole Units: This is achieved through cyclization reactions under acidic or basic conditions.
  • Bridge Formation: A condensation reaction between two indeno-oxazole units forms the methylethylidene bridge.
  • Purification: Techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Research indicates that compounds in the oxazole family often exhibit diverse biological activities due to their ability to interact with various biological targets. The specific structure of this compound] enhances its potential for drug discovery.

Potential Therapeutic Applications

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
  • Antimicrobial Properties: The oxazole moiety is known for its antimicrobial effects; thus, this compound may exhibit similar activity against various pathogens.
  • Anti-inflammatory Effects: Research on structurally similar compounds indicates potential anti-inflammatory properties that warrant further investigation.

Case Studies and Research Findings

StudyFindings
Investigated the synthesis and catalytic applications of bis(oxazolines), revealing potential for use in asymmetric synthesis and biological systems.
Highlighted the bioactive properties of oxazoles and their derivatives in pharmacological studies, suggesting a role in drug development.
Reviewed therapeutic activities of furan and oxazole derivatives, indicating antioxidant and anti-inflammatory effects relevant to this compound's activity.

Discussion

The structural characteristics of this compound] contribute to its biological activity. Its rigid conformation allows for specific interactions with biological macromolecules such as enzymes and receptors. Ongoing research aims to elucidate its precise mechanisms of action and therapeutic potential.

Properties

IUPAC Name

2-[2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-23(2,21-24-19-15-9-5-3-7-13(15)11-17(19)26-21)22-25-20-16-10-6-4-8-14(16)12-18(20)27-22/h3-10,17-20H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHISRBSXBFRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2C(O1)CC3=CC=CC=C23)C4=NC5C(O4)CC6=CC=CC=C56
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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